Preventive Tumor Protection: PAP-3 Vaccine Achieves 73% Tumor-Free Survival vs. 21% for Irrelevant Peptide Control in HHD Transgenic Mice
In a direct head-to-head preventive immunization comparison within the same study, HHD mice immunized three times with 10⁶ PAP-3-loaded syngeneic dendritic cells (DCs) and subsequently challenged s.c. with a tumorigenic dose of D122-HHD-PAP (Lewis lung carcinoma co-expressing HLA-A*0201 and PAP) exhibited 73% tumor-free survival at day 55 post-challenge. In contrast, only 21% of mice receiving irrelevant peptide (Tyrosinase YMNGTMSQV)-loaded DCs and 14% of PBS-injected mice remained tumor-free at the same time point [1]. The overall difference in tumor incidence was statistically significant (P=0.005, log-rank test), with single-pair comparisons yielding P=0.036 (PAP-3 vs. irrelevant peptide) and P=0.005 (PAP-3 vs. PBS) [1].
| Evidence Dimension | In vivo preventive tumor protection (tumor-free survival at day 55 post-challenge) |
|---|---|
| Target Compound Data | 73% tumor-free (PAP-3-loaded DC vaccination) |
| Comparator Or Baseline | 21% tumor-free (irrelevant Tyrosinase peptide-loaded DCs); 14% tumor-free (PBS) |
| Quantified Difference | 3.5-fold increase vs. irrelevant peptide; 5.2-fold increase vs. PBS. P=0.005 overall, P=0.036 vs. irrelevant, P=0.005 vs. PBS. |
| Conditions | HHD II mice (HLA-A*0201/Db-β2m monochain transgenic, H-2Db−/− × β2M−/−); D122-HHD-PAP tumor model (3LL Lewis lung carcinoma); three immunizations at 7-day intervals with 10⁶ peptide-pulsed syngeneic DCs; tumor challenge at day 10 after third immunization. |
Why This Matters
This represents the strongest available in vivo evidence differentiating PAP-3 from generic peptide controls and establishes a quantitative benchmark (73% protection) that any alternative PAP-derived epitope must match or exceed to be considered for preventive vaccine formulation.
- [1] Machlenkin A, Azriel-Rosenfeld R, Volovitz I, Vadai E, Lev A, Paz A, Goldberger O, Reiter Y, Tzehoval E, Benhar I, Eisenbach L. Preventive and therapeutic vaccination with PAP-3, a novel human prostate cancer peptide, inhibits carcinoma development in HLA transgenic mice. Cancer Immunol Immunother. 2007 Feb;56(2):217-26. doi: 10.1007/s00262-006-0184-0. PMID: 16738849. Results: Immunoprotection setting, Fig. 4. View Source
